molecular formula C17H24O B7759632 Phantolide CAS No. 64058-43-1

Phantolide

Cat. No.: B7759632
CAS No.: 64058-43-1
M. Wt: 244.37 g/mol
InChI Key: VDBHOHJWUDKDRW-UHFFFAOYSA-N
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Description

Phantolide (chemical name: 6-acetyl-1,1,2,3,3,5-hexamethylindane) is a synthetic polycyclic musk (PCM) widely used in fragrances for personal care products, detergents, and cosmetics due to its cost-effectiveness and stability . It belongs to the class of nitro-free musks, distinguishing it from traditional nitro musks like musk xylene or musk ketone. Regulatory bodies, such as the EU, mandate labeling of products containing this compound at concentrations exceeding 2% .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,2,3,3,6-hexamethyl-2H-inden-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O/c1-10-8-14-15(9-13(10)11(2)18)17(6,7)12(3)16(14,4)5/h8-9,12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBHOHJWUDKDRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C2=C(C1(C)C)C=C(C(=C2)C)C(=O)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9051743
Record name Phantolide
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Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15323-35-0, 64058-43-1
Record name Phantolide
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetyl hexamethyl indan
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Record name Ketone, 1,1,2,3,3,6-hexamethylindan-5-yl methyl
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Record name Phantolide
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Record name Ethanone, 1-(2,3-dihydro-1,1,2,3,3,6-hexamethyl-1H-inden-5-yl)-
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Record name Phantolide
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Record name 1,1,2,3,3,6-hexamethylindan-5-yl methyl ketone
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Record name ACETYL HEXAMETHYL INDAN
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Preparation Methods

Cyclization of Para-Cymene Derivatives

The initial step involves the cyclization of para-cymene (1-isopropyl-4-methylbenzene) with olefins or alkyl halides to form 1,1,2,3,3,6-hexamethylindane (HMT). This reaction is facilitated by mixed Lewis acid catalysts, such as AlCl₃ combined with polyphosphoric acid (PPA) or sulfuric acid. For example:

Example Protocol (Patent CN101200419A):

  • Reactants: Para-cymene (2 mol), 2,3-dimethyl-1-butylene (1 mol), tert-butyl chloride (1.1 mol)

  • Catalyst: AlCl₃ (0.15 mol) + PPA (5 g)

  • Solvent: Hexane (200 mL)

  • Conditions: 35°C, 2–3 hours, vigorous stirring

  • Yield: 80–87% HMT after distillation

The choice of solvent and catalyst ratio critically affects reaction efficiency. Hexane and chlorobenzene are preferred for their ability to stabilize intermediates, while excess AlCl₃ increases cyclization rates but risks side reactions like oligomerization.

Friedel-Crafts Acylation of Hexamethylindane

The second step acetylates HMT using acetyl chloride in the presence of AlCl₃, forming this compound. This exothermic reaction requires precise temperature control to minimize byproducts such as diacetylated derivatives or polymerized species.

Optimized Acylation Conditions (Patent EP0089207A1):

  • Reactants: HMT (1 mol), acetyl chloride (1.2 mol)

  • Catalyst: AlCl₃ (1.5 mol)

  • Solvent: Dichloromethane or hexane

  • Temperature: 0–5°C (initial), gradually rising to 25°C

  • Yield: 70–75% this compound after recrystallization

Industrial-scale processes often employ solvent reflux to dissipate heat, with continuous removal of HCl gas to prevent catalyst deactivation.

Catalytic Systems and Solvent Effects

The table below compares catalytic systems and solvents reported in key patents:

Catalyst Solvent Temperature HMT Yield This compound Yield
AlCl₃ + PPAHexane35°C87%78%*
AlCl₃ + H₂SO₄Benzene/Hexane35°C78%70%*
AlCl₃ aloneDichloromethane25°C75%

*Yield after recrystallization with ethanol.

Mixed catalysts (e.g., AlCl₃ + PPA) enhance regioselectivity by stabilizing carbocation intermediates, while chlorinated solvents improve acetyl chloride solubility.

Purification and Isolation

Crude this compound is purified via vacuum distillation followed by recrystallization from ethanol or methanol. Key parameters include:

  • Vacuum Distillation: 110–115°C at 3 mmHg to remove unreacted HMT.

  • Recrystallization: Ethanol yields 98% purity, with a melting point of 61.5°C.

Impurities such as residual AlCl₃ are neutralized with sodium carbonate washes, while chromatographic methods are avoided due to scalability constraints.

Industrial-Scale Considerations

Large-scale production faces challenges in heat management and catalyst recycling. Patent EP0089207A1 addresses this by using solvent boiling to dissipate exothermic heat, enabling continuous operation. For example:

  • Reactor Design: Segmented flow systems with in-line cooling.

  • Catalyst Recovery: Filtration of AlCl₃ complexes for reuse.

Chemical Reactions Analysis

Phantolide undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups, altering its chemical properties.

Common reagents used in these reactions include sulfuric acid, acetic acid, and various oxidizing and reducing agents. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Phantolide is a synthetic polycyclic musk fragrance (PMF) with diverse applications, including use in fragrance formulations and scientific research. It serves as a substitute for natural musk sources in the fragrance industry due to the high cost and sustainability issues associated with natural sources. Research has also explored its behavior in wastewater treatment plants (WWTPs), its potential impact on aquatic ecosystems, and its biological activities.

Scientific Research Applications

  • Fragrance Synthesis this compound is used in the synthesis of cyclic fragrances, and modifications to its structure can create derivatives with different olfactory properties. The increasing demand for customized commodities and a better understanding of olfaction have made the synthesis of fragrances with diverse structures a core task.
  • Wastewater Treatment Plants (WWTPs) this compound has been studied for its behavior in WWTPs, with a focus on its removal, adsorption, and biodegradation. Studies show that WWTP effluents can be possible pollution sources for aquatic ecosystems.
  • Environmental Impact Studies have investigated the interactions of this compound with biological systems, highlighting its potential as a skin sensitizer and photosensitizer under certain conditions. Exposure to UV light can lead to photochemical transformations of this compound, resulting in byproducts that may pose health risks.
  • Toxicological Effects Research indicates that synthetic musks like this compound may have endocrine-disrupting properties and potential neurotoxic effects when exposed to biological systems. Studies have shown that certain musk compounds can interfere with metabolic processes in organisms, raising concerns about their environmental impact and safety in consumer products.
  • Photochemical Transformation this compound can undergo photochemical transformations when exposed to UV light, leading to the formation of byproducts that may pose health risks. Studies have shown that this compound can act as both a photosensitizer and a quencher, depending on the specific conditions .

Safety and Health Concerns

  • Hormone Disruption Studies suggest that related polycyclic musk chemicals may disrupt the hormone system .
  • Bioaccumulation Polycyclic musks are lipophilic, meaning they accumulate in humans and wildlife over time . this compound was not found in the 33 people tested in EWG/Commonweal studies .
  • Cellular Toxicity A laboratory investigation revealed that polycyclic musks can inhibit the activity of specific biological structures in cell walls, which are responsible for preventing toxic molecules from entering cells . This effect could result in an accumulation of other toxic substances within cells, and greater levels of cell damage caused by these other substances .
  • Lack of Regulation In the United States, all musk chemicals are unregulated, and safe levels of exposure have not yet been set .

Environmental Behavior

  • Biodegradation this compound is predicted to be not readily biodegradable . Some data indicate that this compound undergoes primary biodegradation to more polar metabolites in soil .
  • Photodegradation Solid-phase microextraction (SPME) fibres are used as a support for photochemical studies to obtain data on the photochemical behavior of this compound .
  • Air Partitioning Some partitioning to the air compartment is expected based on its volatility as a fragrance in consumer products .

Mechanism of Action

Phantolide exerts its effects primarily through its interaction with olfactory receptors. It binds to specific receptors in the olfactory system, triggering a response that is perceived as a musky odor. The molecular targets and pathways involved in this process include various olfactory receptors and signaling pathways that mediate the perception of musk fragrances .

Comparison with Similar Compounds

Structural and Functional Comparisons

Phantolide shares structural similarities with other PCMs, such as celestolide , galaxolide , and tonalide , but differs in substituent groups and aromatic configurations. Key structural distinctions include:

Compound Core Structure Functional Groups Nitro Groups Present?
This compound Hexamethylindane Acetyl group No
Celestolide Tetramethylindane Methyl, acetyl groups No
Galaxolide Hexamethylindane Acetyl, hydroxyl groups No
Musk Xylene Trinitro-tert-butyl Three nitro groups Yes
Musk Ketone Nitro-aromatic Ketone, nitro groups Yes

Environmental Occurrence and Persistence

This compound is less prevalent in aquatic environments compared to other PCMs. For example:

Compound Mean Concentration in Tertiary Effluent (ng/L) Detection Frequency in Urban Air (%)
This compound <="" td=""> 17%
Galaxolide 1131 72%
Tonalide 27 51%
Celestolide <="" td=""> 17%

Galaxolide dominates due to higher production volumes and resistance to degradation, whereas this compound’s lower concentrations suggest reduced usage or faster degradation .

Toxicity and Bioactivity

  • Insect Growth Effects : this compound lacks juvenile hormone (JH) mimicry, unlike nerolidol, which slows silkworm growth by enhancing JH activity .
  • Endocrine Disruption : Nitro musks (e.g., musk xylene) show higher endocrine risks, while this compound’s effects remain understudied .

Regulatory and Commercial Considerations

  • Labeling Requirements : this compound must be declared on product labels if exceeding 2%, but studies show it rarely surpasses this threshold .
  • Regulatory Restrictions : Musk xylene is prohibited in the EU due to toxicity, whereas this compound remains permissible under concentration limits .
  • Market Trends : Galaxolide and tonalide dominate the PCM market, while this compound’s use is declining due to substitution with macrocyclic musks .

Biological Activity

Phantolide, a synthetic musk compound belonging to the polycyclic musk family, has garnered attention for its potential biological activities and environmental impact. This article provides a comprehensive overview of the biological activity of this compound, focusing on its toxicological effects, endocrine disruption potential, and bioaccumulation characteristics.

Overview of this compound

This compound is primarily used in personal care products and fragrances due to its musky odor. Despite its widespread use, research on its biological activity remains limited compared to other polycyclic musks like Galaxolide and Tonalide. This compound is lipophilic, which raises concerns about its accumulation in biological systems and potential long-term effects on human health and the environment.

Endocrine Disruption

This compound has been identified as a potential endocrine disruptor. Studies indicate that polycyclic musks can interfere with hormone systems in both humans and wildlife. Although direct studies on this compound are scarce, related compounds have shown significant endocrine activity. For instance:

  • In vitro assays : Research has demonstrated that certain polycyclic musks can activate or inhibit estrogen receptors, leading to hormonal imbalances (Martinovic-Weigelt et al., 2019) .
  • Cellular effects : A laboratory study indicated that exposure to similar compounds could inhibit cell wall transporters, potentially allowing other toxic substances to enter cells, which may exacerbate cellular damage (Luckenbach et al., 2005) .

Bioaccumulation

This compound is known to bioaccumulate in aquatic organisms due to its lipophilic nature. This characteristic raises concerns regarding its persistence in the environment and potential biomagnification through the food chain:

  • Environmental studies : Research has shown that polycyclic musks can accumulate in fish and other aquatic life forms, posing risks to biodiversity and ecosystem health (Gao et al., 2019) .
  • Detection in wastewater : Analytical methods have detected this compound in wastewater treatment plants, indicating that conventional treatment processes are insufficient for removing these compounds from effluents (Daughton, 1999) .

Case Study 1: Toxicity Assessment

A study conducted on various marine organisms evaluated the toxicity of several polycyclic musks, including this compound. The findings highlighted:

  • Microalgae sensitivity : Microalgae species such as Phaeodactylum tricornutum exhibited decreased growth rates when exposed to environmentally relevant concentrations of polycyclic musks (Fang et al., 2021) .
  • Crustacean response : Crustaceans showed altered reproductive behaviors when exposed to these compounds, suggesting potential impacts on population dynamics.

Case Study 2: Endocrine Activity

In vitro testing for endocrine activity revealed that while this compound itself was not overtly cytotoxic at typical environmental concentrations, it exhibited interactions with hormone receptors:

  • Androgenic activity : Although this compound was not classified as androgenic at lower concentrations, higher doses demonstrated some capacity to interact with androgen receptors (Martinovic-Weigelt et al., 2019) .
  • Gene expression modulation : Exposure to musks led to changes in the expression of genes related to metabolic processes and hormone regulation, indicating potential long-term effects on development and reproduction.

Summary of Biological Activity Data

Biological ActivityFindings
Endocrine Disruption Potential Potentially disrupts hormonal functions; affects estrogen receptors.
Toxicity Inhibits cell wall transporters; alters growth rates in microalgae and crustaceans.
Bioaccumulation Detected in aquatic organisms; insufficient removal from wastewater treatment.

Q & A

Q. How can researchers critically evaluate the validity of conflicting studies on this compound’s atmospheric degradation pathways?

  • Critical Appraisal :
  • Compare reaction rate constants (kOH) under varying NOx and O3 levels.
  • Use FINER criteria to assess study feasibility and novelty: Is the experimental setup replicable? Does the work address an underexplored mechanism (e.g., nighttime nitrate radical chemistry)? .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.